![molecular formula C20H17N3O5 B2557917 Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396765-66-4](/img/structure/B2557917.png)
Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate, also known as EMBP, is a compound that has been synthesized and studied for its potential applications in various fields of scientific research.
Scientific Research Applications
Synthesis and Biological Activity
Cytotoxic Activity : A study detailed the synthesis of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, exploring their in vitro cytotoxic activity against human cancer cell lines. These compounds, derived through reactions involving amino-pyrazole carboxamides, were investigated for their potential as cancer therapeutics, indicating significant activity against colon, lung, breast, and liver cancer cells (Hassan, Hafez, Osman, & Ali, 2015).
Amidation Processes : Research on microwave-assisted amidation of ethyl pyrazole carboxylates with primary aliphatic amines demonstrated efficient pathways to carboxamides, highlighting the method's utility in organic synthesis and potential applications in designing biologically active compounds (Milosevic et al., 2015).
Antitumor Agents : Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. The research outlined a method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives, showing significant effects against tumor model cancer cell lines, thus presenting a new avenue for developing antitumor medications (Nassar, Atta-Allah, & Elgazwy, 2015).
Chemical Synthesis and Material Science
Cross-Coupling Reactions : Ethyl triflyloxy pyrazole carboxylates have been used as precursors in cross-coupling reactions to synthesize condensed pyrazoles, demonstrating their value in creating complex organic structures with potential applications in materials science and pharmaceutical chemistry (Arbačiauskienė et al., 2011).
Fluorescent Materials : The development of a cascade reaction leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence highlights potential applications in creating new fluorescent materials for bioimaging or sensing technologies (Yan, Guiyun, Ji, & Yanqing, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
Without specific studies on “Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate”, it’s difficult to determine its exact mode of action. It’s worth noting that compounds with similar structures have been used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes .
Result of Action
Without specific research, it’s difficult to determine the molecular and cellular effects of “this compound”. Similar compounds have been used in the study of intracellular processes .
properties
IUPAC Name |
ethyl 5-[(7-methoxy-1-benzofuran-2-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-3-27-20(25)14-11-21-23-8-7-13(10-15(14)23)22-19(24)17-9-12-5-4-6-16(26-2)18(12)28-17/h4-11H,3H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZTLFFLCFTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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